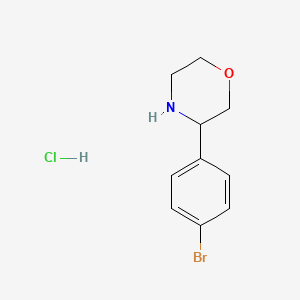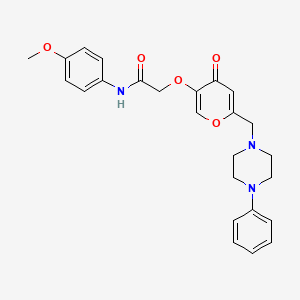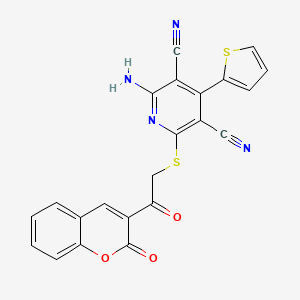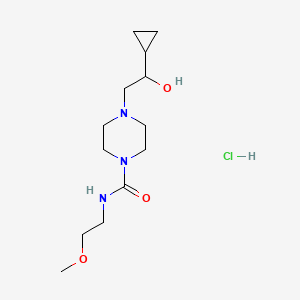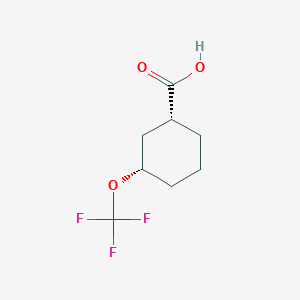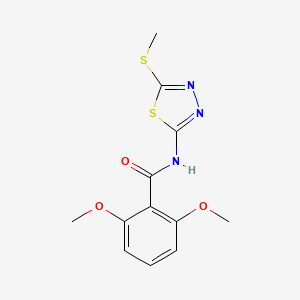
2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is an intriguing chemical compound with a complex structure that incorporates a benzamide backbone, along with methoxy and methylthio functional groups
Synthetic Routes and Reaction Conditions
One common synthetic route involves the introduction of the thiadiazole ring, which can be achieved by reacting the appropriate benzamide derivative with reagents that form the thiadiazole structure. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized to ensure high yield and purity. This often involves fine-tuning the reaction parameters, such as temperature and pH, and employing more efficient purification techniques like recrystallization or chromatography.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: : Reduction reactions may target the aromatic rings or the thiadiazole ring, potentially leading to the formation of new functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids under controlled conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Use of halogenated compounds or Grignard reagents to introduce new substituents.
Major Products
The products formed from these reactions vary but often include derivatives with altered functional groups that exhibit different chemical and biological properties.
Chemistry
This compound serves as a precursor for synthesizing more complex molecules and exploring reaction mechanisms in organic chemistry.
Biology
This compound is investigated for its potential biological activity, including antimicrobial and antifungal properties. It is also used in studying enzyme inhibition and as a lead compound in drug discovery.
Medicine
The compound's potential therapeutic applications are explored, particularly its ability to interact with biological targets, which could lead to the development of new medications.
Industry
In industry, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
作用机制
The mechanism by which 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects largely depends on its interaction with specific molecular targets. The benzamide moiety often interacts with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring can participate in redox reactions, affecting cellular processes. Understanding the precise molecular pathways involved requires further research.
相似化合物的比较
2,6-Dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can be compared to other compounds with similar structural features, such as:
2,6-Dimethoxybenzamide: : Lacks the thiadiazole and methylthio groups, leading to different chemical and biological properties.
N-(5-Methylthio-1,3,4-thiadiazol-2-yl)benzamide: : Similar but lacks the methoxy groups, which can affect its reactivity and biological activity.
1,3,4-Thiadiazole derivatives: : These compounds share the thiadiazole ring but differ in other substituents, resulting in diverse applications and properties.
属性
IUPAC Name |
2,6-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-17-7-5-4-6-8(18-2)9(7)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCDVFMVGXDHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
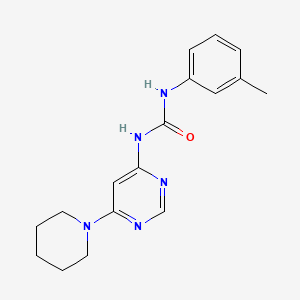
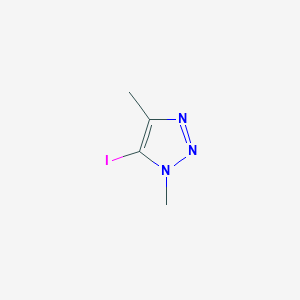
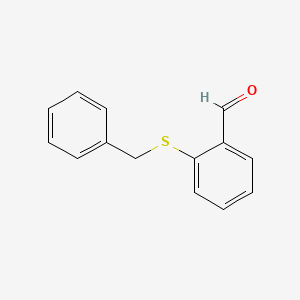
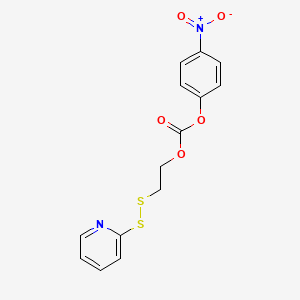
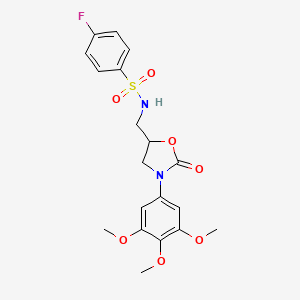
![3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2980742.png)
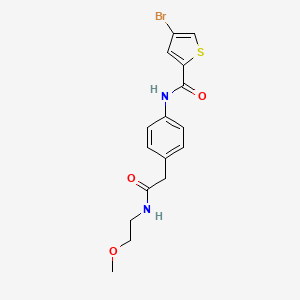

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2980745.png)
